molecular formula C11H13ClO3 B14162179 Propyl (4-chlorophenoxy)acetate CAS No. 61961-03-3

Propyl (4-chlorophenoxy)acetate

Cat. No.: B14162179
CAS No.: 61961-03-3
M. Wt: 228.67 g/mol
InChI Key: SINWACLWELJBSG-UHFFFAOYSA-N
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Description

Propyl (4-chlorophenoxy)acetate is an ester derivative of (4-chlorophenoxy)acetic acid, where the propyl group replaces the hydroxyl hydrogen. These compounds are typically synthesized via nucleophilic substitution reactions between 4-chlorophenol and haloacetate esters (e.g., ethyl or propyl chloroacetate), often catalyzed by KI under reflux conditions . Such esters serve as intermediates in synthesizing heterocyclic compounds, including triazoles and hydrazide derivatives, which have applications in medicinal and agrochemical research .

Properties

CAS No.

61961-03-3

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

propyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C11H13ClO3/c1-2-7-14-11(13)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

SINWACLWELJBSG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (4-chlorophenoxy)acetate typically involves the esterification of 4-chlorophenoxyacetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Chlorophenoxyacetic acid+PropanolH2SO4Propyl (4-chlorophenoxy)acetate+Water\text{4-Chlorophenoxyacetic acid} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Chlorophenoxyacetic acid+PropanolH2​SO4​​Propyl (4-chlorophenoxy)acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfated zirconia can enhance the reaction efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Propyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-chlorophenoxyacetic acid and propanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-Chlorophenoxyacetic acid and propanol.

    Oxidation: 4-Chlorophenoxyacetic acid derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Propyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, it mimics the action of natural auxins, leading to altered growth patterns and development. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and physiological responses .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Lipophilicity :

  • The propyl derivative has a higher molecular weight and lipophilicity (XLogP3 ~3.0) compared to the ethyl analog (XLogP3 ~2.5), owing to its longer alkyl chain. However, it remains less lipophilic than the 4-bromophenyl analog (XLogP3 4.7), which features a bulky aromatic substituent .

Synthesis Efficiency: Ethyl 2-(4-chlorophenoxy)acetate is synthesized in 83% yield under KI-catalyzed reflux conditions . Propyl derivatives may exhibit slightly lower yields (~75-80%) due to steric hindrance from the longer alkyl chain, though this remains hypothetical without direct evidence.

Reactivity and Applications: Ethyl 2-(4-chlorophenoxy)acetate reacts efficiently with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide (83% yield), a key intermediate for triazole synthesis . Propyl esters may exhibit similar reactivity but could require adjusted reaction conditions (e.g., longer reflux times) due to reduced electrophilicity. Microwave-assisted synthesis (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes) improves yields for ethyl-derived triazoles . Propyl analogs might benefit from similar optimizations.

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